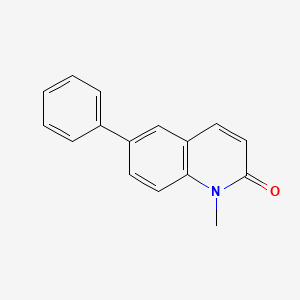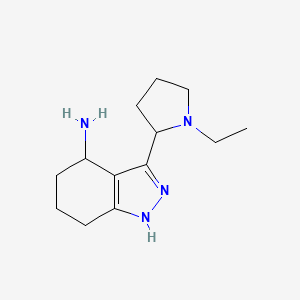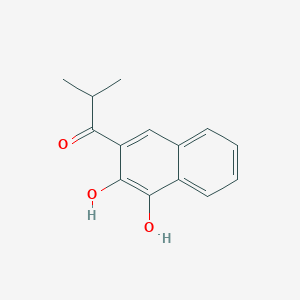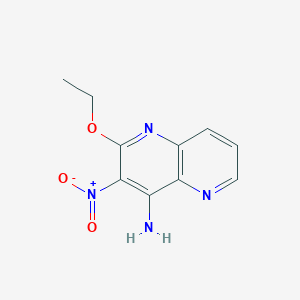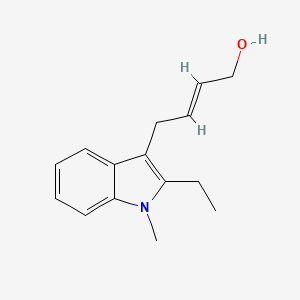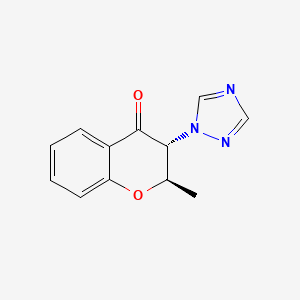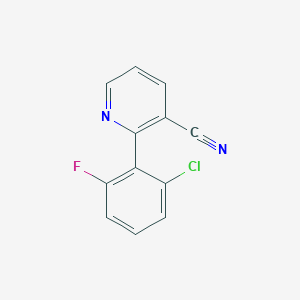
1,5-Bis(difluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 5 positions are replaced by difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(difluoromethyl)naphthalene typically involves the introduction of difluoromethyl groups into the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene precursors. This can be achieved through various catalytic processes, including metal-catalyzed reactions. For example, palladium or nickel catalysts can be used to facilitate the difluoromethylation of aryl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoromethyl-substituted naphthoquinones, while substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the naphthalene ring.
Scientific Research Applications
1,5-Bis(difluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique difluoromethyl groups can impart desirable properties to the resulting compounds.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its aromatic structure and potential for functionalization.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. The difluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Mechanism of Action
The mechanism of action of 1,5-Bis(difluoromethyl)naphthalene depends on its specific application. In chemical reactions, the difluoromethyl groups can participate in various interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the reactivity and stability of the compound. In biological systems, the compound’s aromatic structure allows it to interact with biomolecules, potentially serving as a fluorescent probe or a drug candidate.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalene-bis(allylcarbonate): This compound is used in dental composite resins and has similar structural features but different functional groups.
1,5-Bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene: Used in the preparation of novel epoxy resins with low dielectric properties.
Uniqueness
1,5-Bis(difluoromethyl)naphthalene is unique due to the presence of difluoromethyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C12H8F4 |
|---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1,5-bis(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6,11-12H |
InChI Key |
CEKYBCFNHDCFKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2C(F)F)C(=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




